molecular formula C16H22O4 B14192569 2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid CAS No. 921193-20-6

2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid

Cat. No.: B14192569
CAS No.: 921193-20-6
M. Wt: 278.34 g/mol
InChI Key: UKTSMEHKAKEPML-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

The synthesis of 2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2,4,6-trimethylbenzoic acid with 2-[(prop-2-en-1-yl)oxy]ethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles such as halides or amines.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Scientific Research Applications

2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid can be compared with other similar compounds such as:

    2,4,6-Trimethylbenzoic acid: Lacks the prop-2-en-1-yl and ethoxy groups, resulting in different chemical properties and reactivity.

    3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: Contains a different arrangement of functional groups, leading to distinct chemical behavior.

    4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Shares some structural similarities but differs in the core ring structure and functional groups.

Properties

CAS No.

921193-20-6

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

2,4,6-trimethyl-3-(2-prop-2-enoxyethoxymethyl)benzoic acid

InChI

InChI=1S/C16H22O4/c1-5-6-19-7-8-20-10-14-11(2)9-12(3)15(13(14)4)16(17)18/h5,9H,1,6-8,10H2,2-4H3,(H,17,18)

InChI Key

UKTSMEHKAKEPML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1COCCOCC=C)C)C(=O)O)C

Origin of Product

United States

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